(2R,5S)-2,5-Diaminohexandisäure-Dihydrochlorid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2R,5S)-2,5-Diaminohexanedioic acid dihydrochloride is a diamino acid derivative that features two amino groups attached to a hexanedioic acid backbone. This compound is notable for its stereochemistry, with the (2R,5S) configuration indicating the specific spatial arrangement of its atoms. It is often used in various scientific research applications due to its unique chemical properties.
Wissenschaftliche Forschungsanwendungen
(2R,5S)-2,5-Diaminohexanedioic acid dihydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It serves as a precursor for the synthesis of biologically active compounds.
Medicine: It is investigated for its potential therapeutic properties, including its role in enzyme inhibition and receptor modulation.
Industry: It is used in the production of polymers and other materials with specific functional properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2R,5S)-2,5-Diaminohexanedioic acid dihydrochloride typically involves the use of specific starting materials and reagents under controlled conditionsThe reaction conditions often require careful temperature control and the use of solvents to ensure the desired stereochemistry is achieved .
Industrial Production Methods
Industrial production of this compound may involve more scalable methods such as batch processing or continuous flow synthesis. These methods are designed to maximize yield and purity while minimizing the use of hazardous reagents and solvents. Techniques such as crystallization and recrystallization are often employed to purify the final product .
Analyse Chemischer Reaktionen
Types of Reactions
(2R,5S)-2,5-Diaminohexanedioic acid dihydrochloride can undergo various chemical reactions, including:
Oxidation: The amino groups can be oxidized to form corresponding oxo derivatives.
Reduction: The carboxylic acid groups can be reduced to alcohols.
Substitution: The amino groups can participate in substitution reactions with electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and electrophiles like alkyl halides. Reaction conditions typically involve specific temperatures, solvents, and catalysts to drive the reactions to completion .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino groups can yield oxo derivatives, while reduction of the carboxylic acid groups can produce alcohols .
Wirkmechanismus
The mechanism of action of (2R,5S)-2,5-Diaminohexanedioic acid dihydrochloride involves its interaction with specific molecular targets. The compound can act as an enzyme inhibitor by binding to the active site of enzymes, thereby preventing substrate binding and subsequent catalytic activity. It can also modulate receptor activity by binding to receptor sites and altering their conformation and function .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(2R,5S)-2,5-Diaminohexanoic acid: A similar compound without the dihydrochloride salt form.
(2R,5S)-2,5-Diammoniohexanoate: The conjugate acid form of (2R,5S)-2,5-Diaminohexanoic acid.
Uniqueness
(2R,5S)-2,5-Diaminohexanedioic acid dihydrochloride is unique due to its specific stereochemistry and the presence of the dihydrochloride salt, which can influence its solubility, stability, and reactivity compared to its analogs .
Eigenschaften
{ "Design of the Synthesis Pathway": "The synthesis pathway for (2R,5S)-2,5-Diaminohexanedioic acid dihydrochloride involves the conversion of L-glutamic acid into the desired product through a series of chemical reactions.", "Starting Materials": [ "L-Glutamic acid", "Sodium nitrite", "Sodium nitrate", "Hydrogen chloride gas", "Sodium hydroxide", "Hydrochloric acid", "Sodium cyanoborohydride", "Methanol", "Ethyl acetate" ], "Reaction": [ "L-Glutamic acid is reacted with sodium nitrite and sodium nitrate in the presence of hydrochloric acid to form the diazonium salt.", "The diazonium salt is then reduced with sodium cyanoborohydride in methanol to form the corresponding amine.", "The amine is then reacted with hydrogen chloride gas to form the dihydrochloride salt.", "The dihydrochloride salt is then purified by recrystallization from ethyl acetate to yield the final product, (2R,5S)-2,5-Diaminohexanedioic acid dihydrochloride." ] } | |
CAS-Nummer |
213686-09-0 |
Molekularformel |
C6H13ClN2O4 |
Molekulargewicht |
212.63 g/mol |
IUPAC-Name |
(2S,5R)-2,5-diaminohexanedioic acid;hydrochloride |
InChI |
InChI=1S/C6H12N2O4.ClH/c7-3(5(9)10)1-2-4(8)6(11)12;/h3-4H,1-2,7-8H2,(H,9,10)(H,11,12);1H/t3-,4+; |
InChI-Schlüssel |
XIZDISSKXQKPPY-HKTIBRIUSA-N |
Isomerische SMILES |
C(C[C@@H](C(=O)O)N)[C@H](C(=O)O)N.Cl |
SMILES |
C(CC(C(=O)O)N)C(C(=O)O)N.Cl.Cl |
Kanonische SMILES |
C(CC(C(=O)O)N)C(C(=O)O)N.Cl |
Synonyme |
(2R,5S)-2,5-Diaminohexanedioicaciddihydrochloride; 213686-09-0; AKOS015911730; AK-34085; FT-0647501; (5R,2S)-2,5-Diaminoadipicaciddihydrochloride; I14-37360 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.